

Application Notes and Protocols for Bis-NH2-PEG2 in Drug Delivery Systems

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Compound of Interest

Compound Name: *Bis-NH2-PEG2*

Cat. No.: *B1664900*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-NH2-PEG2, also known as 1,8-Diamino-3,6-dioxaoctane, is a homobifunctional crosslinker containing two primary amine groups separated by a two-unit polyethylene glycol (PEG) spacer.^{[1][2]} This molecule offers a versatile platform for bioconjugation and the development of advanced drug delivery systems. The PEG component enhances hydrophilicity, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules or nanoparticles, while the terminal amine groups provide reactive handles for covalent attachment to various functional groups.^{[3][4]}

These application notes provide an overview of the utility of **Bis-NH2-PEG2** in drug delivery, along with detailed protocols for the functionalization of nanoparticles, formation of hydrogels, drug loading, and in vitro characterization.

Table 1: Physicochemical Properties of **Bis-NH2-PEG2**

Property	Value
Synonyms	PROTAC Linker 19, 1,8-Diamino-3,6-dioxaoctane, 1,2-Bis(2-aminoethoxy)ethane
CAS Number	929-59-9
Molecular Formula	C6H16N2O2
Molecular Weight	148.20 g/mol
Appearance	Solid Powder or Liquid
Purity	≥95%
Solubility	DMSO: 250 mg/mL (1686.91 mM; may require sonication)
Storage	Dry, dark, and at -20°C for up to one year

Data sourced from multiple suppliers.[\[2\]](#)[\[5\]](#)

Applications in Drug Delivery

The unique properties of **Bis-NH2-PEG2** make it a valuable tool in several drug delivery strategies:

- **Nanoparticle Functionalization:** The amine terminals can be conjugated to the surface of nanoparticles (e.g., PLGA, gold nanoparticles) to create a hydrophilic shell. This "stealth" coating helps to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[\[6\]](#)
- **Hydrogel Formation:** As a crosslinking agent, **Bis-NH2-PEG2** can react with polymers containing amine-reactive functional groups to form biocompatible hydrogels for sustained drug release.[\[7\]](#)[\[8\]](#)
- **PROTAC Linker:** It is utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.[\[4\]](#)[\[5\]](#)[\[9\]](#)

- Bioconjugation: The amine groups can be used to conjugate drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents to a carrier system.[3]

Experimental Protocols

Protocol 1: Functionalization of PLGA Nanoparticles with Bis-NH₂-PEG2

This protocol describes the covalent attachment of **Bis-NH₂-PEG2** to the surface of carboxyl-terminated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles via EDC/NHS chemistry.

Materials:

- PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)
- **Bis-NH₂-PEG2**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Organic solvent (e.g., Dichloromethane - DCM, or a mixture of Ethyl Acetate and Acetone)
- Phosphate Buffered Saline (PBS), pH 7.4
- Dialysis membrane (MWCO 10 kDa)
- Magnetic stirrer
- Probe sonicator or homogenizer

Procedure:

- Nanoparticle Formulation:
 - Dissolve 100 mg of PLGA-COOH in 2 mL of a suitable organic solvent.
 - Prepare a 1% (w/v) aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).

- Add the PLGA solution dropwise to 10 mL of the surfactant solution while stirring vigorously.
- Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath.
- Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle hardening.
- Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes) and wash three times with deionized water to remove excess surfactant.
- Activation of Carboxyl Groups:
 - Resuspend the PLGA-COOH nanoparticles in 10 mL of PBS (pH 7.4).
 - Add 50 mg of EDC and 30 mg of NHS to the nanoparticle suspension.
 - Stir the reaction mixture for 1 hour at room temperature to activate the carboxyl groups on the nanoparticle surface.
- Conjugation of **Bis-NH2-PEG2**:
 - Dissolve 50 mg of **Bis-NH2-PEG2** in 1 mL of PBS.
 - Add the **Bis-NH2-PEG2** solution to the activated nanoparticle suspension.
 - Allow the reaction to proceed overnight at room temperature with gentle stirring.
- Purification:
 - Quench the reaction by adding a small amount of Tris buffer.
 - Purify the PEGylated nanoparticles by dialysis against deionized water for 48 hours using a 10 kDa MWCO membrane, with frequent water changes.
 - Alternatively, nanoparticles can be purified by repeated centrifugation and resuspension in deionized water.
 - Lyophilize the purified nanoparticles for long-term storage.

Table 2: Representative Characterization of PLGA and PEGylated PLGA Nanoparticles

Parameter	PLGA-COOH Nanoparticles	PLGA-PEG-NH2 Nanoparticles
Hydrodynamic Diameter (nm)	150 ± 10	165 ± 15
Polydispersity Index (PDI)	< 0.2	< 0.2
Zeta Potential (mV)	-25 ± 5	-5 ± 3

Note: These are example values and will vary depending on the specific PLGA and reaction conditions.

Protocol 2: Preparation of a Bis-NH2-PEG2 Crosslinked Hydrogel for Drug Delivery

This protocol outlines the formation of a hydrogel by crosslinking a multi-arm PEG-NHS ester with **Bis-NH2-PEG2**.

Materials:

- 4-arm PEG-NHS (Polyethylene glycol with 4 arms, each terminated with an N-hydroxysuccinimide ester)
- **Bis-NH2-PEG2**
- Drug to be encapsulated (e.g., Doxorubicin)
- Sterile PBS, pH 7.4
- Vortex mixer

Procedure:

- Preparation of Precursor Solutions:
 - Prepare a 10% (w/v) solution of 4-arm PEG-NHS in sterile PBS.

- Prepare a 5% (w/v) solution of **Bis-NH2-PEG2** in sterile PBS.
- Dissolve the drug in the **Bis-NH2-PEG2** solution at the desired concentration.
- Hydrogel Formation:
 - In a sterile microcentrifuge tube, mix the 4-arm PEG-NHS solution and the **Bis-NH2-PEG2**/drug solution in a 1:1 volume ratio.
 - Immediately vortex the mixture for 10-15 seconds.
 - Gelation should occur within minutes at room temperature.
- Drug Loading and Release:
 - The drug is physically entrapped within the hydrogel network as it forms.
 - For drug release studies, place the hydrogel in a known volume of release buffer (e.g., PBS at 37°C) and periodically sample the buffer to determine the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Table 3: Example Drug Release Profile from a PEG Hydrogel

Time (hours)	Cumulative Doxorubicin Release (%)
1	15 ± 3
6	35 ± 5
12	50 ± 6
24	68 ± 7
48	85 ± 8
72	95 ± 5

Note: Release kinetics will depend on the hydrogel crosslinking density, drug properties, and release conditions.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of drug-loaded, **Bis-NH2-PEG2** functionalized nanoparticles against a cancer cell line.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Drug-loaded PEGylated nanoparticles
- Free drug solution (as a positive control)
- Empty PEGylated nanoparticles (as a vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Plate reader

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in complete medium.

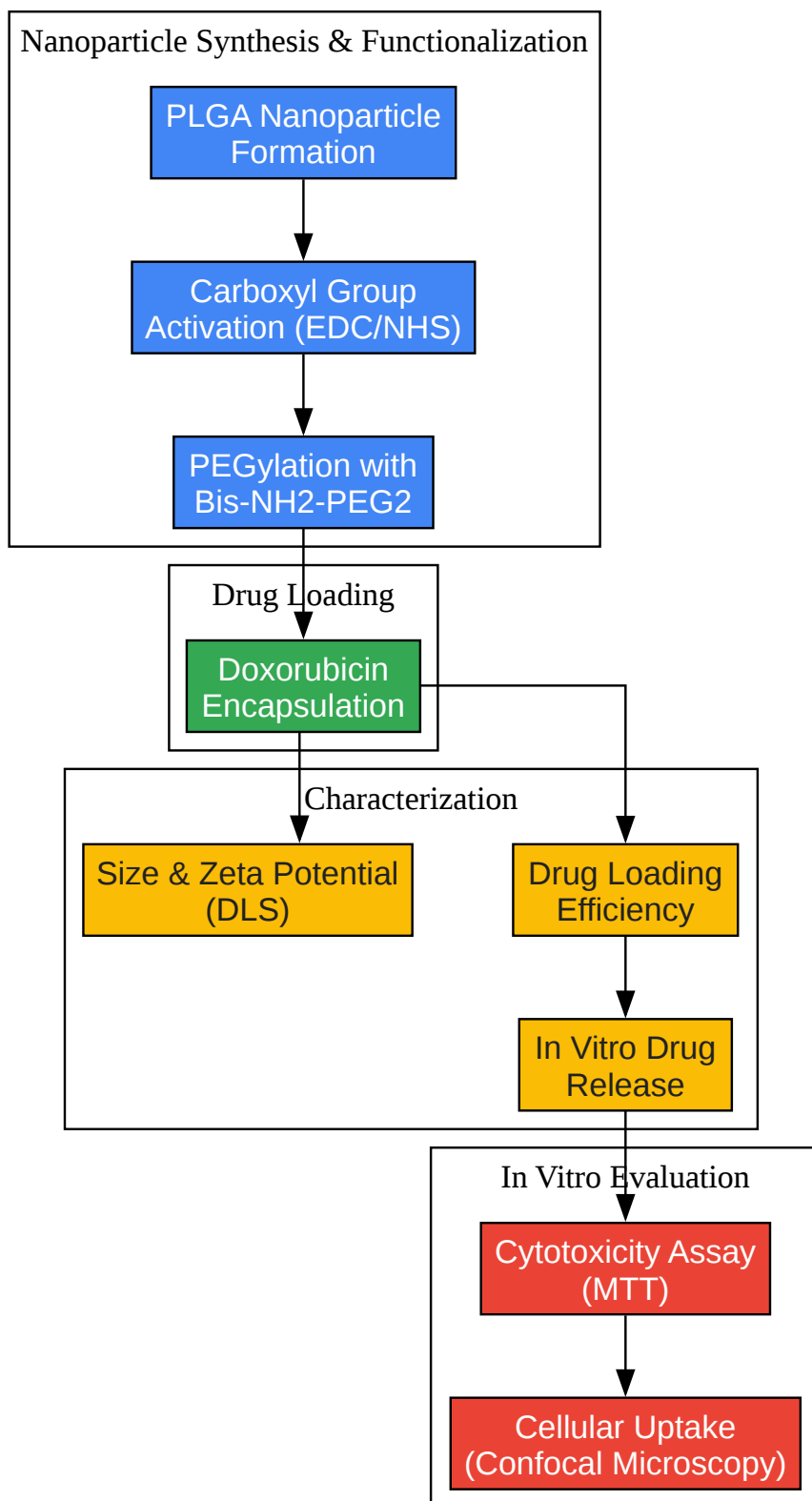
- Remove the old medium from the wells and add 100 μ L of the treatment solutions. Include wells with untreated cells as a negative control.
- Incubate for 48-72 hours.
- MTT Assay:
 - Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 10 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate the cell viability as a percentage of the untreated control.
 - Plot cell viability versus drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

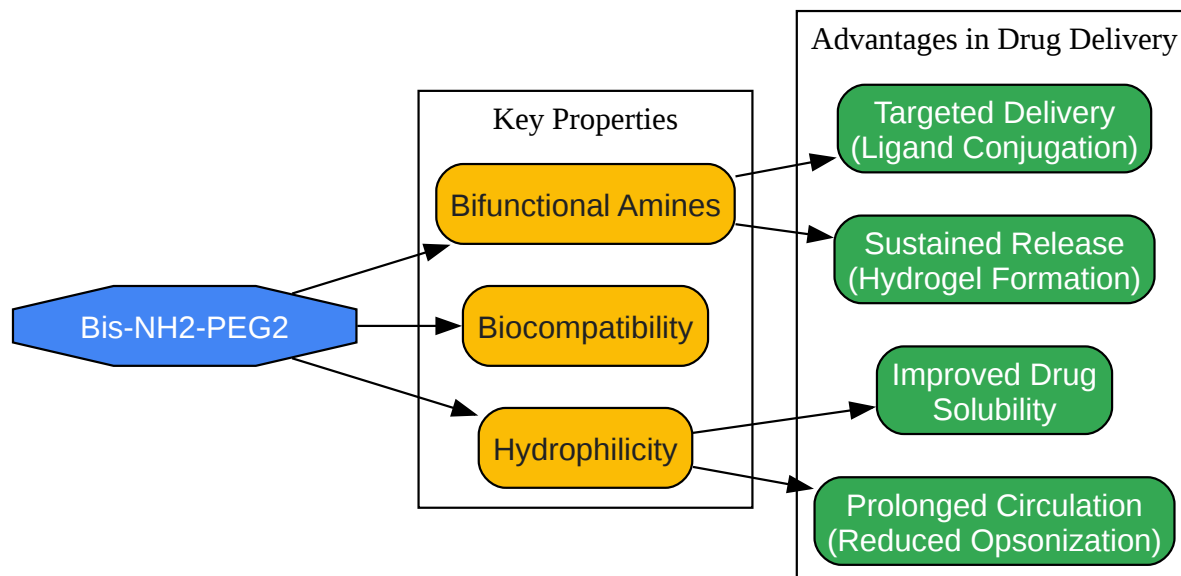
Table 4: Example Cytotoxicity Data for Doxorubicin Formulations

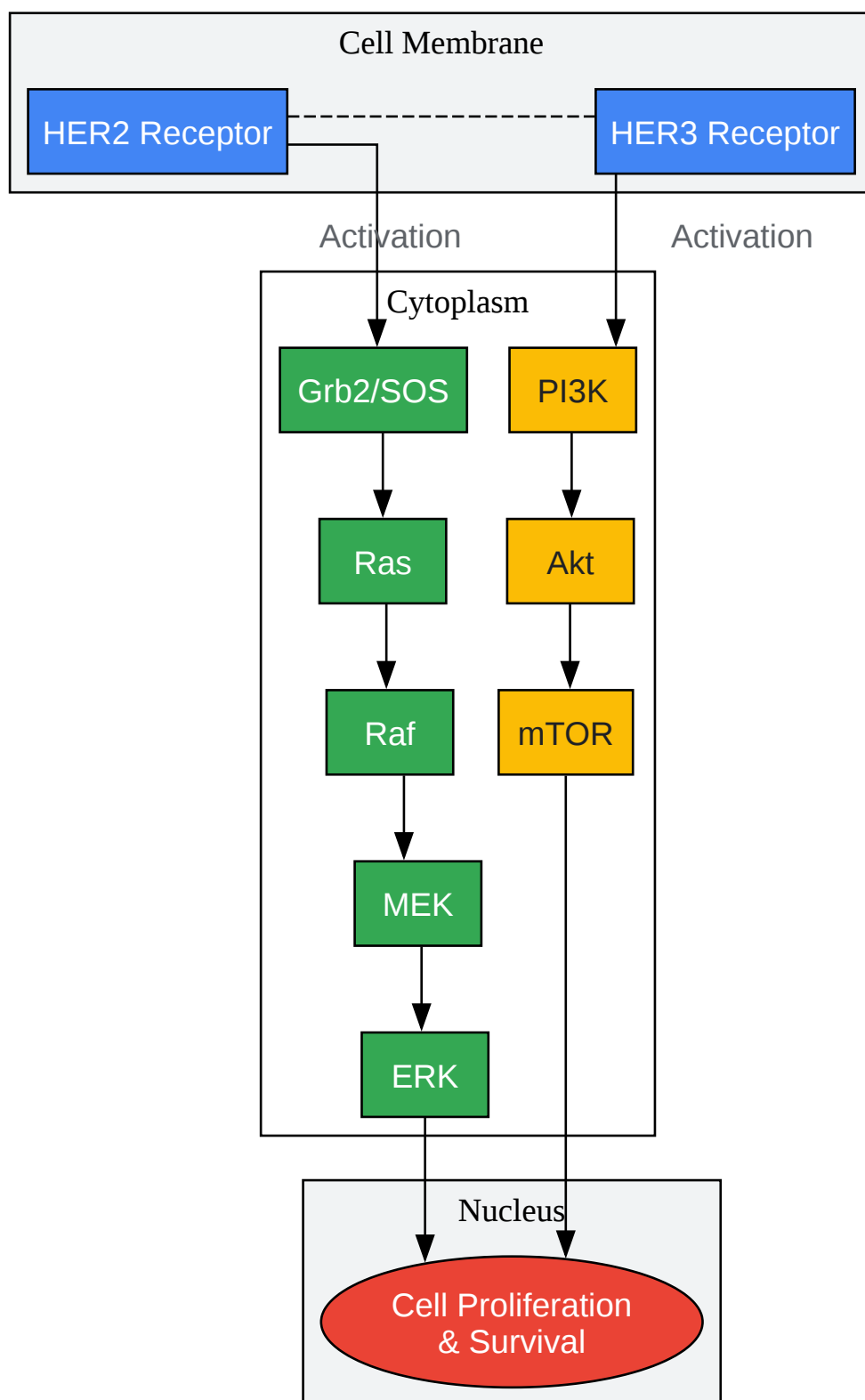
Formulation	IC50 (μ g/mL) on MCF-7 cells
Free Doxorubicin	0.5 ± 0.1
Doxorubicin-loaded PLGA-PEG-NH2 Nanoparticles	0.8 ± 0.2
Empty PLGA-PEG-NH2 Nanoparticles	> 100

Note: IC50 values are indicative and will vary based on the cell line, drug, and nanoparticle formulation.

Visualizations







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